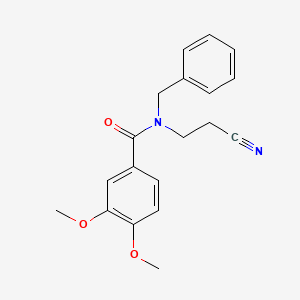
N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide
Descripción general
Descripción
N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide, also known as BNC, is an organic compound that has been studied extensively for its potential use in scientific research. BNC is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide has been studied extensively for its potential use in scientific research. One of the most promising applications of N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide is in the field of cancer research. Studies have shown that N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood, which may have implications for the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide is its potent anti-cancer activity, which makes it a valuable tool for cancer research. N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide. One area of interest is the development of N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide analogs with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide, which may lead to the discovery of new targets for cancer therapy. Additionally, the potential applications of N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide in the treatment of other diseases, such as cardiovascular disease and inflammation, warrant further investigation. Overall, N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide is a promising compound with a range of potential applications in scientific research.
Propiedades
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-17-10-9-16(13-18(17)24-2)19(22)21(12-6-11-20)14-15-7-4-3-5-8-15/h3-5,7-10,13H,6,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPMDZKRMYYJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CCC#N)CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2-cyanoethyl)-3,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B4855930.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4855936.png)
![2,6-di-tert-butyl-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4855944.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4855958.png)
![4-(3,4-dimethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4855959.png)

![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4855971.png)

![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4855974.png)
![4-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4855995.png)

![4-(6-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4856021.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4856024.png)
